molecular formula C21H25NO4 B6419656 2-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide CAS No. 1091021-11-2

2-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide

Cat. No. B6419656
CAS RN: 1091021-11-2
M. Wt: 355.4 g/mol
InChI Key: HKRCOCSTUQSXSP-UHFFFAOYSA-N
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Description

The compound “2-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide” is a complex organic molecule. It contains functional groups such as methoxy (-OCH3), benzamide (a type of amide), and an oxane ring (a six-membered ring containing one oxygen atom and five carbon atoms) .


Synthesis Analysis

While the exact synthesis route for this compound isn’t available, similar compounds are often synthesized via condensation of an aldehyde or ketone with a primary amine . The presence of the methoxy and benzamide groups suggests that methoxybenzene and an appropriate amide could be part of the synthesis .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The methoxy groups might undergo reactions such as demethylation. The amide group in benzamide is typically quite stable but can undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .

Future Directions

The future research directions for this compound could be vast and would depend on its properties and potential applications. It could be studied for potential uses in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

2-methoxy-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-24-18-9-5-3-7-16(18)20(23)22-15-21(11-13-26-14-12-21)17-8-4-6-10-19(17)25-2/h3-10H,11-15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRCOCSTUQSXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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